molecular formula C17H15ClN2O3S B2397533 N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide CAS No. 391876-45-2

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

Cat. No. B2397533
M. Wt: 362.83
InChI Key: KPTAPONQLTUZEZ-ZPHPHTNESA-N
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Description

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide, also known as CMTM, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. CMTM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

Compounds with benzothiazole moieties have been synthesized and evaluated for their anticonvulsant activity. A study highlights the design and synthesis of 4-thiazolidinone derivatives as agonists for benzodiazepine receptors, indicating their potential in treating convulsions. One compound, in particular, demonstrated significant anticonvulsant activity in tests, without impairing learning and memory, suggesting its utility in developing new therapeutic agents for seizure disorders (Faizi et al., 2017).

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer properties. A notable study synthesized 4-thiazolidinones containing benzothiazole moieties and evaluated their antitumor activity. Certain compounds showed promising activity against various cancer cell lines, including leukemia, melanoma, and breast cancer, underscoring their potential as lead compounds in cancer therapy (Havrylyuk et al., 2010).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their potential in dye-sensitized solar cells (DSSCs), demonstrating good light harvesting efficiency. Additionally, these compounds have been analyzed for their non-linear optical activity and their interaction with proteins like Cyclooxygenase 1 (COX1), indicating their versatility in both energy conversion and biomedical research (Mary et al., 2020).

Antimicrobial Properties

Another research avenue has been the exploration of benzothiazole derivatives for antimicrobial applications. For instance, fluorobenzamides containing thiazole and thiazolidine showed significant activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance antimicrobial efficacy, suggesting these compounds could lead to new treatments for microbial infections (Desai et al., 2013).

properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-20-11-8-7-10(18)9-14(11)24-17(20)19-16(21)15-12(22-2)5-4-6-13(15)23-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTAPONQLTUZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=C(C=CC=C3OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,6-dimethoxybenzamide

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